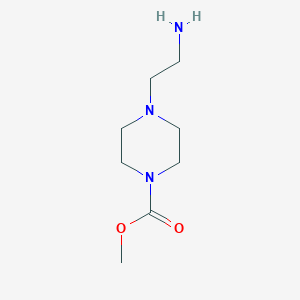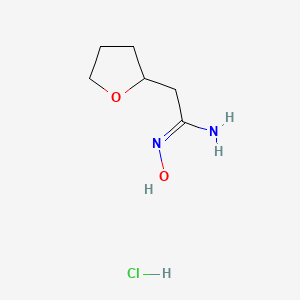
2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid
Vue d'ensemble
Description
2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid, also known as THNAA, is a naturally occurring organic compound. It is a member of the group of compounds known as hydroxyacids and has a variety of uses in scientific research. THNAA has been used in a number of studies for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Applications De Recherche Scientifique
Crystal Structure and Molecular Interactions
Crystal Structure Analysis The compound 2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid, related to tetralone carboxylic acids, has been analyzed for its crystal structure. Studies reveal that the carboxyl group projects nearly orthogonally to the aromatic plane, displaying hydrogen bonding of the acid groups by centrosymmetric pairing across the cell. Intermolecular C—H⋯O=C close contacts are observed, indicating a compact molecular arrangement (Barcon et al., 2001).
Chemical Synthesis and Applications
Synthesis and Application in Analgesic Compounds The synthesis of some triazoles and triazolothiadiazines starting from this compound has been described. These compounds have been elucidated through various analytical methods and some have demonstrated promising analgesic activity, highlighting the potential pharmaceutical applications of this chemical (Turan‐Zitouni et al., 2010).
Chiral Synthesis for Pharmaceutical Applications A practical synthesis method for a chiral intermediate of a novel PGI2 agonist, using this compound as a starting point, has been developed. This process includes a resolution–inversion–recycle approach and showcases the chemical's utility in creating complex pharmaceutical agents with high purity and yield (Ohigashi et al., 2013).
Molecular Interactions and Reactions
Molecular Interaction and Stability Studies Research indicates that the compound can undergo regioselective bromination, leading to the formation of various derivatives with potential applications as stabilizing agents for biological materials, such as cholera sera (Pankratov et al., 2004).
Interaction with Phosphoranylidene Acetates The interaction of this compound with other chemical entities, like (triphenylphosphoranylidene)acetates, has been studied. This interaction leads to the formation of multiple products, indicating the compound's reactivity and potential for diverse chemical applications (Shablykin et al., 2017).
Propriétés
IUPAC Name |
2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRBNGZIHJDJIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(Methylamino)methyl]phenol hydrobromide](/img/structure/B1416834.png)





![2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B1416843.png)




